molecular formula C9H16N4O6 B5974499 5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane

5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane

Cat. No. B5974499
M. Wt: 276.25 g/mol
InChI Key: AFHOYULPMIBCSV-BENRWUELSA-N
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Description

5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane, commonly referred to as DADN, is a high-energy material that has gained significant attention in the field of explosives research due to its unique properties. DADN is a yellow crystalline solid that is highly sensitive to heat, shock, and friction, making it an ideal candidate for use in explosives.

Mechanism of Action

DADN is a highly energetic material that releases energy rapidly upon detonation. The mechanism of action involves the decomposition of the compound into highly reactive intermediates, which then undergo a series of exothermic reactions to produce a large amount of energy in a short period of time. The exact mechanism of action is still under investigation, but it is believed to involve the formation of free radicals and other reactive species.
Biochemical and Physiological Effects:
Due to its highly reactive nature, DADN can cause significant damage to biological systems. It has been shown to cause oxidative stress and DNA damage in vitro, and can also induce apoptosis in certain cell types. In vivo studies have shown that exposure to DADN can cause liver and kidney damage, as well as neurological effects such as seizures and convulsions.

Advantages and Limitations for Lab Experiments

DADN is a highly sensitive and reactive compound, which makes it challenging to handle and study in the laboratory. However, its unique properties also make it an ideal candidate for use in high-energy materials research. One advantage of DADN is its high energy density, which allows for the development of more powerful explosives. However, its sensitivity to heat, shock, and friction can also make it difficult to handle and store, and can pose safety risks in the laboratory.

Future Directions

There are several areas of future research that could be explored in the field of DADN. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of DADN's potential as a fuel additive, and its effects on engine performance and emissions. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of DADN, in order to improve safety and minimize its impact on human health and the environment.
Conclusion:
In conclusion, DADN is a highly energetic material that has gained significant attention in the field of explosives research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DADN in various applications, and to improve safety and minimize its impact on human health and the environment.

Synthesis Methods

DADN is synthesized by the reaction of dimethylamine with 2,2-dimethyl-5-nitro-1,3-dioxane-4,6-dione in the presence of sodium nitrite. The reaction is typically carried out in an acidic medium at low temperatures to prevent decomposition of the product. The resulting compound is purified by recrystallization to obtain a highly pure and stable product.

Scientific Research Applications

DADN has been extensively studied for its use in high-energy materials, particularly in the development of new explosives. Its unique properties, such as high energy density, high detonation velocity, and low sensitivity to friction, make it an ideal candidate for use in military and industrial applications. DADN has also been investigated for its potential use as a fuel additive, due to its ability to increase the energy content of fuels.

properties

IUPAC Name

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O6/c1-8(2)18-5-9(6-19-8,13(16)17)12(15)10-7(14)11(3)4/h5-6H2,1-4H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHOYULPMIBCSV-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)([N+](=NC(=O)N(C)C)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(CO1)(/[N+](=N/C(=O)N(C)C)/[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium

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